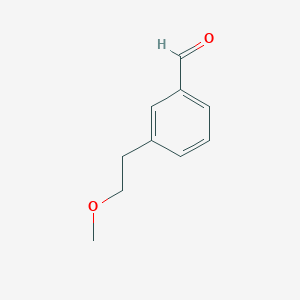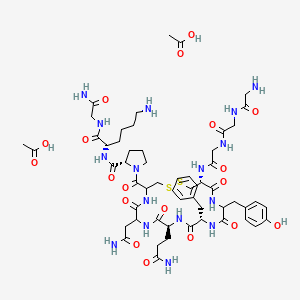
3-(2-Methoxyethyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methoxyethyl)benzaldehyde is an organic compound with the molecular formula C10H12O2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a 2-methoxyethyl group. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methoxyethyl)benzaldehyde typically involves the reaction of benzaldehyde with 2-methoxyethanol in the presence of an acid catalyst. The reaction proceeds through an electrophilic aromatic substitution mechanism, where the 2-methoxyethyl group is introduced to the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the product and minimize side reactions. Common catalysts used include sulfuric acid or hydrochloric acid, and the reaction is carried out at elevated temperatures to accelerate the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids. For example, oxidation with potassium permanganate (KMnO4) can yield 3-(2-methoxyethyl)benzoic acid.
Reduction: The compound can be reduced to form alcohols. Reduction with sodium borohydride (NaBH4) can produce 3-(2-methoxyethyl)benzyl alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Various electrophiles such as halogens (Br2, Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: 3-(2-Methoxyethyl)benzoic acid.
Reduction: 3-(2-Methoxyethyl)benzyl alcohol.
Substitution: Halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
3-(2-Methoxyethyl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: It is used in the production of fragrances, flavors, and as a chemical intermediate in the manufacture of other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(2-Methoxyethyl)benzaldehyde involves its interaction with various molecular targets. In biological systems, it may exert its effects by disrupting cellular processes, such as inhibiting enzyme activity or interfering with cell membrane integrity. The compound’s aromatic structure allows it to interact with proteins and other biomolecules, potentially leading to changes in their function.
Comparación Con Compuestos Similares
Benzaldehyde: The parent compound, which lacks the 2-methoxyethyl group.
3-Methoxybenzaldehyde: Similar structure but with a methoxy group directly attached to the benzene ring.
2-Methoxybenzaldehyde: Another isomer with the methoxy group in a different position.
Uniqueness: 3-(2-Methoxyethyl)benzaldehyde is unique due to the presence of the 2-methoxyethyl group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and interaction with other molecules, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C10H12O2 |
|---|---|
Peso molecular |
164.20 g/mol |
Nombre IUPAC |
3-(2-methoxyethyl)benzaldehyde |
InChI |
InChI=1S/C10H12O2/c1-12-6-5-9-3-2-4-10(7-9)8-11/h2-4,7-8H,5-6H2,1H3 |
Clave InChI |
FDDJYMFPZCKHQD-UHFFFAOYSA-N |
SMILES canónico |
COCCC1=CC(=CC=C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[4-methyl-1-(2-thiazolyl)-3,6-dihydro-2H-pyridin-5-yl]-2-pyridinamine](/img/structure/B14756828.png)
![ethyl 5-amino-1H-pyrrolo[2,3-c]pyridine-2-carboxylate dihydrochloride](/img/structure/B14756835.png)


![Dibenzo[b,d]furan-4,6-diylbis(diphenylphosphine oxide)](/img/structure/B14756851.png)








![8-Cyclobutyl-2,8-diazaspiro[4.5]decane](/img/structure/B14756906.png)
